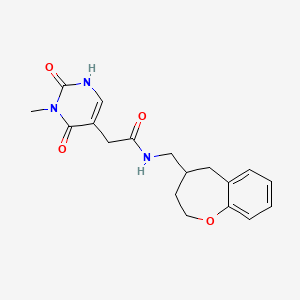![molecular formula C20H22N4O B5682787 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes, as mentioned above. Additionally, it has been proposed that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine may interact with certain receptors in the body, although further research is needed to confirm this.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for a range of diseases, as mentioned above. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine. One area of focus could be the development of more potent and selective inhibitors of specific enzymes targeted by this compound. Additionally, further research is needed to elucidate the mechanism of action of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine and to identify specific receptors that may be involved in its effects. Another area of interest could be the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound in vivo. Finally, studies could investigate the potential of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been described in the literature. One method involves the reaction of 2-aminopyrazolo[1,5-a]pyrimidine with 1-bromohexane in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with methyl iodide and sodium hydride to yield the final product.
科学研究应用
2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been investigated for its potential applications in drug discovery and development. Studies have shown that this compound exhibits inhibitory effects on certain enzymes, including cyclin-dependent kinases and glycogen synthase kinase 3, which are involved in various cellular processes such as cell cycle regulation and glycogen metabolism. These findings suggest that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine may have potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
azepan-1-yl-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-13-17(16-9-5-4-6-10-16)21-19-14-18(22-24(15)19)20(25)23-11-7-2-3-8-12-23/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPEEGPKHYNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)

![6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)

![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![4-ethyl-2-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B5682760.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)